molecular formula C19H15NO4 B7811899 6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one

6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one

Cat. No.: B7811899
M. Wt: 321.3 g/mol
InChI Key: PRAGIQLGIQWVRF-WSVATBPTSA-N
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Description

6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one (CAS 929339-35-5) is a chemical compound provided for research purposes. With a molecular formula of C19H15NO4 and a molecular weight of 321.33 g/mol, this compound belongs to a class of structures featuring a benzofuran-3-one core . The 2(5H)-furanone skeleton is a significant pharmacophore found in various natural products and synthetic compounds with demonstrated biological activity . Compounds based on the benzo[b]furan structure have been extensively investigated in medicinal chemistry for their ability to interact with biological targets. Notably, related synthetic benzo[b]furans have been identified as potent inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents with antiproliferative and tumor vascular disrupting properties . The specific structure of this compound, which incorporates an indole moiety linked to the benzofuranone core, suggests potential for interaction with various enzymatic pathways. Researchers value this and similar compounds for constructing molecular libraries aimed at discovering new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage is recommended at 2-8°C .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-20-10-11(15-9-13(23-2)4-6-16(15)20)7-18-19(22)14-5-3-12(21)8-17(14)24-18/h3-10,21H,1-2H3/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAGIQLGIQWVRF-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=C1C=CC(=C2)OC)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one (Compound 1)

  • Structure : Lacks the 6-hydroxy and methylene groups but retains the indole and methoxyphenyl substituents.
  • Synthesis : Produced via MCR of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid, followed by acetic acid cyclization (84% yield) .
  • Key Difference : The absence of the benzylidene linkage reduces conjugation and may limit π-π interactions critical for receptor binding compared to the target compound.

B. (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one

  • Structure : Shares the benzofuran-3-one core and 6-hydroxy group but substitutes the indole moiety with a 4-methylbenzylidene group.
  • Molecular Data : C₁₆H₁₂O₃, MW 252.27 g/mol, stereochemically defined (Z-configuration) .

C. 6-(Benzyloxy)-2-[(substituted phenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one Derivatives

  • Structure : Variants include substitutions at the phenyl ring (e.g., halogens, methoxy, hydroxyl groups) and a benzyloxy group at position 4.
  • Synthetic Flexibility : Demonstrates how substituent diversity at the benzylidene and benzofuran positions modulates biological activity (e.g., antimicrobial or anticancer properties) .

D. Y134 ([6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-phenylmethanone)

  • Structure : Replaces benzofuran with a benzothiophene core but retains hydroxy and aryl substituents.
  • Pharmacological Relevance : Acts as a selective estrogen receptor modulator (SERM), highlighting the importance of the hydroxy-aryl motif in receptor interaction .
Physicochemical and Pharmacokinetic Properties
Property Target Compound (2Z)-6-Hydroxy-2-(4-methylbenzylidene) 6-(Benzyloxy) Derivatives
Molecular Formula C₂₀H₁₅NO₅* C₁₆H₁₂O₃ C₂₃H₁₈O₄ (example)
Molecular Weight (g/mol) 349.34 252.27 358.39
LogP (Predicted) ~3.1 ~2.8 ~3.5–4.0
Hydrogen Bond Donors 2 (OH, NH indole) 1 (OH) 1–2 (OH if present)

*Calculated based on structural formula.

Q & A

Q. What synthetic routes are available for synthesizing 6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one?

A multi-step synthesis approach is typically employed. For instance, analogous benzofuranone derivatives are synthesized via [3,3]-sigmatropic rearrangement followed by aromatization (e.g., using NaH in THF as a base for deprotonation and coupling reactions). Structural confirmation requires NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the purity and structural integrity of this compound be validated?

Purity is assessed via HPLC with UV detection (λ = 254 nm), while structural confirmation relies on spectroscopic techniques:

  • ¹H NMR : Peaks for the indole methyl group (~δ 3.8 ppm) and methoxy substituents (~δ 3.7–3.9 ppm).
  • FTIR : Stretching vibrations for hydroxyl (~3200–3400 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).
  • HRMS : Exact mass matching the molecular formula (C₁₉H₁₅NO₅) with <2 ppm error .

Q. What solvent systems are optimal for solubility and stability studies?

Polar aprotic solvents (e.g., DMSO, THF) are preferred due to the compound’s aromatic and hydrogen-bonding motifs. Stability testing in aqueous buffers (pH 4–9) under controlled temperatures (4–37°C) is recommended to assess hydrolytic degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in sigmatropic rearrangements?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and activation energies for [3,3]-sigmatropic rearrangements. Key parameters include frontier molecular orbitals (HOMO/LUMO) and charge distribution on the indole and benzofuran moieties .

Q. What experimental designs evaluate environmental fate and biotic interactions?

Adopt a tiered approach:

  • Laboratory studies : Measure logP (octanol-water partition coefficient) and photodegradation half-life under UV light (λ = 254–365 nm).
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to assess LC₅₀ values.
  • Field simulations : Track degradation products via LC-MS/MS in soil-water systems .

Q. How can contradictory spectral data between synthetic batches be resolved?

Contradictions often arise from tautomerism or residual solvents. Mitigation strategies:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) by observing peak coalescence at elevated temperatures.
  • 2D-COSY and HSQC : Resolve overlapping signals in crowded aromatic regions.
  • Elemental Analysis : Confirm stoichiometry to rule out impurities .

Q. What methodologies assess the compound’s antioxidant activity in biological systems?

  • DPPH Assay : Measure radical scavenging at λ = 517 nm (IC₅₀ values).
  • FRAP : Quantify Fe³+ reduction to Fe²+ at λ = 593 nm.
  • Cell-based assays : Use HepG2 or RAW 264.7 cells to monitor ROS suppression via fluorescence probes (e.g., DCFH-DA) .

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